molecular formula C19H21NOS B13447171 N-Methyl Duloxetine-naphthyl-d7

N-Methyl Duloxetine-naphthyl-d7

Cat. No.: B13447171
M. Wt: 318.5 g/mol
InChI Key: JFTURWWGPMTABQ-DDDCEERRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Duloxetine-naphthyl-d7 is a deuterated analog of N-Methyl Duloxetine, a compound used primarily in research settings. The deuterium labeling (d7) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of this compound is C19H14D7NOS, and it has a molecular weight of 318.48 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Duloxetine-naphthyl-d7 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Methyl Duloxetine-naphthyl-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-Methyl Duloxetine-naphthyl-d7 is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl Duloxetine-naphthyl-d7 involves its interaction with specific molecular targets. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound does not significantly interact with other receptors such as muscarinic cholinergic, histaminergic, or adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl Duloxetine-naphthyl-d7 is unique due to its deuterium labeling, which allows for precise tracing in biochemical studies. This labeling provides insights into the metabolic pathways and pharmacokinetics of the compound, making it a valuable tool in research .

Properties

Molecular Formula

C19H21NOS

Molecular Weight

318.5 g/mol

IUPAC Name

3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D

InChI Key

JFTURWWGPMTABQ-DDDCEERRSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.